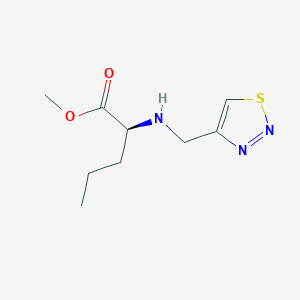![molecular formula C15H24N2O4S B7355663 3-[[(2R,4R)-4-methoxy-1-(2-methylpropylsulfonyl)pyrrolidin-2-yl]methoxy]pyridine](/img/structure/B7355663.png)
3-[[(2R,4R)-4-methoxy-1-(2-methylpropylsulfonyl)pyrrolidin-2-yl]methoxy]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[[(2R,4R)-4-methoxy-1-(2-methylpropylsulfonyl)pyrrolidin-2-yl]methoxy]pyridine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as "Compound X" and has been synthesized using different methods. In
作用机制
The mechanism of action of Compound X is not fully understood, but studies have shown that it can interact with different targets in the body. Compound X has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a role in the production of pro-inflammatory cytokines. Additionally, Compound X has been shown to activate the caspase cascade, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects
Compound X has been shown to have different biochemical and physiological effects. In animal models, Compound X has been shown to reduce inflammation and pain, induce apoptosis in cancer cells, and inhibit tumor growth. Additionally, Compound X has been shown to have antioxidant properties, which can protect cells from oxidative stress.
实验室实验的优点和局限性
One of the advantages of using Compound X in lab experiments is its potential as a multi-targeted agent. Compound X can interact with different targets in the body, making it a promising candidate for the development of new drugs. Additionally, Compound X has been shown to have low toxicity in animal models, making it a safer alternative to other drugs. However, one of the limitations of using Compound X in lab experiments is its limited solubility in water, which can affect its bioavailability.
未来方向
There are several future directions for the study of Compound X. One direction is the investigation of its potential as an anti-inflammatory and analgesic agent in humans. Additionally, further studies are needed to explore its potential as an anti-cancer agent and its mechanism of action in different cancer types. Furthermore, the development of new formulations that can improve its solubility and bioavailability is also an area of interest.
Conclusion
In conclusion, Compound X is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of Compound X has been achieved using different methods, and it has been studied extensively for its potential as an anti-inflammatory and analgesic agent, anti-cancer agent, and antioxidant. Compound X has several advantages and limitations for lab experiments, and there are several future directions for its study. Overall, Compound X is a promising candidate for the development of new drugs and therapies.
合成方法
The synthesis of Compound X has been achieved using different methods. One of the most common methods involves the reaction of 4-methoxy-2-pyridinecarboxaldehyde with (2R,4R)-4-methoxy-1-(2-methylpropylsulfonyl)pyrrolidine in the presence of a base. The reaction leads to the formation of Compound X in good yields. Other methods involve the use of different reagents and conditions, but the overall goal is to achieve the synthesis of Compound X in high yields and purity.
科学研究应用
Compound X has been studied extensively due to its potential applications in various fields. In the pharmaceutical industry, Compound X has been investigated for its potential as an anti-inflammatory and analgesic agent. Studies have shown that Compound X can inhibit the production of pro-inflammatory cytokines and reduce pain in animal models. Additionally, Compound X has been investigated for its potential as an anti-cancer agent. Studies have shown that Compound X can induce apoptosis in cancer cells and inhibit tumor growth in animal models.
属性
IUPAC Name |
3-[[(2R,4R)-4-methoxy-1-(2-methylpropylsulfonyl)pyrrolidin-2-yl]methoxy]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O4S/c1-12(2)11-22(18,19)17-9-15(20-3)7-13(17)10-21-14-5-4-6-16-8-14/h4-6,8,12-13,15H,7,9-11H2,1-3H3/t13-,15-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGRLQLINDBTDJX-UKRRQHHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)N1CC(CC1COC2=CN=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CS(=O)(=O)N1C[C@@H](C[C@@H]1COC2=CN=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-fluoro-4,6-bis[(3S)-3-fluoropyrrolidin-1-yl]pyrimidine](/img/structure/B7355591.png)
![2-fluoro-6-[(3S)-3-fluoropyrrolidin-1-yl]-4-iodopyridine](/img/structure/B7355594.png)
![[(2R)-1-(5-bromo-2-methylsulfonylpyrimidin-4-yl)pyrrolidin-2-yl]methanol](/img/structure/B7355596.png)



![3-[(2R)-1-[[4-(difluoromethyl)phenyl]methylsulfonyl]pyrrolidin-2-yl]-1,2-oxazole](/img/structure/B7355642.png)
![2-[2-[(2R)-1-(1,3-dimethylpyrazol-4-yl)sulfonylpyrrolidin-2-yl]ethyl]pyridine](/img/structure/B7355648.png)
![3-[(2S)-1-[[4-(difluoromethyl)phenyl]methylsulfonyl]pyrrolidin-2-yl]-1,2-oxazole](/img/structure/B7355653.png)

![tert-butyl 4-[[(2R)-2-hydroxypropyl]sulfamoyl]-1,4-diazepane-1-carboxylate](/img/structure/B7355667.png)
![3-[(2S)-1-(3-methyl-4-nitrophenyl)sulfonylpyrrolidin-2-yl]-1,2-oxazole](/img/structure/B7355675.png)
![N,N-dimethyl-4-[[(1R,2R)-2-methylcyclopentyl]methylsulfonyl]piperazine-1-carboxamide](/img/structure/B7355683.png)
